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Compound of Interest

Compound Name: Akt inhibitor VIl

Cat. No.: B1665199

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet eine detaillierte Ubersicht tiber den Akt-Inhibitor VIII (AKTi-
1/2), einen wichtigen niedermolekularen Inhibitor, der auf den zentralen Signalweg von
PI13K/Akt abzielt. Dieses Dokument behandelt die grundlegenden chemischen Eigenschaften,
den Wirkmechanismus, quantitative Daten zur Wirksamkeit und detaillierte experimentelle
Protokolle, um Forscher bei der Konzeption und Durchfihrung ihrer Studien zu unterstitzen.

Grundlegende Informationen

Akt-Inhibitor VIII, auch bekannt als AKTi-1/2, ist eine zellgdngige und reversible Chinoxalin-
Verbindung, die als potenter und selektiver allosterischer Inhibitor der Akt-Kinase-Familie
identifiziert wurde.[1][2] Seine Entwicklung basierte auf der Identifizierung von 2,3-
Diphenylchinoxalinen durch Hochdurchsatz-Screening.

Chemische Eigenschaften

AKTi-1/2 ist ein blassgelber Feststoff mit den folgenden chemischen Eigenschaften:[3]
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Eigenschaft Wert
Molekulformel C34H20N70[4]
Molekulargewicht 551.64 g/mol [3]
CAS-Nummer 612847-09-3[3]

Ldslich in DMSO (bis zu 20 mM bei leichtem

Erwarmen)[3]

Loslichkeit

Lagerung Bei -20°C lagern

Wirkmechanismus

AKTi-1/2 ist ein allosterischer Inhibitor, der an eine Stelle zwischen der Pleckstrin-Homologie
(PH)-Domane und der Kinasedomane von Akt bindet.[5] Diese Bindung stabilisiert Akt in einer
inaktiven Konformation, was die Translokation des Proteins zur Zellmembran und die
anschlieBende Phosphorylierung und Aktivierung durch Upstream-Kinasen wie PDK1 und
MTORC2 verhindert.[6][7] Im Gegensatz zu ATP-kompetitiven Inhibitoren konkurriert AKTi-1/2
nicht mit ATP um die Bindungsstelle.[5] Der Wirkmechanismus ist abhangig von der PH-
Domane; der Inhibitor zeigt keine Wirkung gegen Akt-Varianten, denen diese Domane fehlt.[2]

Quantitative Daten zur Wirksamkeit

Die Wirksamkeit von AKTi-1/2 wurde in verschiedenen in-vitro- und zellbasierten Assays
quantifiziert. Die Hemmung wird typischerweise als IC50-Wert angegeben, der die
Konzentration des Inhibitors darstellt, die erforderlich ist, um die Enzymaktivitat oder das
Zellwachstum um 50 % zu reduzieren.

Hemmung von Akt-Isoformen (In-vitro-Kinase-Assays)

AKTi-1/2 zeigt eine deutliche Selektivitat fur Aktl und Akt2 gegentiber Akt3.
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Ziel IC50-Wert Selektivitat
ca. 36-fach selektiver fur Aktl
Aktl 58 nM[1][8]
gegenlber Akt3[8]
Akt2 210 nM[1][8]
Akt3 2119 nM (2.12 pM)[1]

Zellbasierte Wirksamkeit (IC50-Werte)

Die zytotoxische und antiproliferative Aktivitat von AKTi-1/2 wurde in einer Reihe von
menschlichen Krebszelllinien nachgewiesen.

Zelllinie Krebstyp IC50-Wert
305 nM (fur Aktl), 2086 nM
C33A (IPKA-Assay) Gebarmutterhalskrebs
(fur Akt2)[8]
HCC827 Lungenkrebs 4.7 uM[8]
NCI-H522 Lungenkrebs 7.25 puM[8]
PC-9 Lungenkrebs 9.5 uMJ8]

Sighalwege und logische Beziehungen
Der PI3K/Akt-Sighalweg und die Hemmung durch AKTI-
1/2

Der PI3K/Akt-Signalweg ist ein zentraler Regulator fur Zelliberleben, Wachstum, Proliferation
und Stoffwechsel.[6][7][9][10][11] Die Aktivierung erfolgt typischerweise durch
Wachstumsfaktoren, die an Rezeptor-Tyrosinkinasen (RTKs) binden, was zur Aktivierung von
PI3K fuhrt. PI3K phosphoryliert PIP2 zu PIP3, welches als Andockstelle fir Proteine mit PH-
Domanen, einschliel3lich Akt und PDK1, dient.[6][9] An der Membran wird Akt durch PDK1 an
Threonin 308 und durch mTORC2 an Serin 473 phosphoryliert, was zu seiner vollstandigen
Aktivierung fuhrt.[9] Das aktivierte Akt phosphoryliert eine Vielzahl von nachgeschalteten
Substraten, um seine zellularen Funktionen auszuiben.[6]
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PI3K/Akt-Signalweg und die Hemmung durch AKTi-1/2.
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Experimentelle Protokolle

Die folgenden Protokolle sind reprasentative Methoden zur Untersuchung der Wirkung von
AKTi-1/2. Spezifische Parameter sollten fir das jeweilige experimentelle System optimiert
werden.

Western-Blot-Analyse der Akt-Phosphorylierung

Dieses Protokoll beschreibt die Detektion der Phosphorylierung von Akt und seinen
nachgeschalteten Zielen nach Behandlung mit AKTi-1/2.

Click to download full resolution via product page

Arbeitsablauf fir die Western-Blot-Analyse.

Methodik:

e Zellkultur und Behandlung: Kultivieren Sie die gewtinschten Zellen (z. B. BT-474, LNCaP)
bis zu einer Konfluenz von 70-80 %. Behandeln Sie die Zellen mit verschiedenen
Konzentrationen von AKTi-1/2 (z. B. 0.1 - 10 uM) oder einem Vehikel (DMSO) fiir einen
definierten Zeitraum (z. B. 3, 8 oder 24 Stunden).

o Zelllyse: Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie in einem geeigneten
Lysepuffer (z. B. RIPA-Puffer), der mit Protease- und Phosphatase-Inhibitoren (z. B.
Leupeptin, Aprotinin, Natriumorthovanadat, Natriumfluorid) erganzt ist.

o Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration der Lysate mit
einem BCA-Protein-Assay-Kit.

o SDS-PAGE: Mischen Sie gleiche Proteinmengen (z. B. 20-30 pg) mit 4x Laemmli-
Probenpuffer, denaturieren Sie die Proben bei 95°C fur 5 Minuten und trennen Sie die
Proteine mittels SDS-Polyacrylamid-Gelelektrophorese.

« Proteintransfer: Ubertragen Sie die aufgetrennten Proteine auf eine PVDF-Membran.
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» Blockierung: Blockieren Sie die Membran fir 1 Stunde bei Raumtemperatur in einer
Blockierlosung (z. B. 5 % BSA in TBST), um unspezifische Antikdrperbindungen zu
verhindern.

o Primarantikérper-Inkubation: Inkubieren Sie die Membran tUber Nacht bei 4°C mit den
entsprechenden Primarantikérpern (z. B. Anti-p-Akt (Ser473), Anti-p-Akt (Thr308), Anti-Akt
(total), Anti-p-GSK3), die in Blockierpuffer verdinnt sind.

o Sekundarantikorper-Inkubation: Waschen Sie die Membran dreimal fir je 10 Minuten mit
TBST und inkubieren Sie sie dann fur 1 Stunde bei Raumtemperatur mit einem geeigneten
HRP-gekoppelten Sekundéarantikdrper (z. B. Anti-Kaninchen-lgG-HRP).

o Detektion: Waschen Sie die Membran erneut und detektieren Sie die Proteine mit einem
Chemilumineszenz (ECL)-Substrat.

o Analyse: Bilden Sie die Chemilumineszenz-Signale ab und quantifizieren Sie die
Bandenintensitaten. Normalisieren Sie die phosphorylierten Proteinsignale auf die
Gesamtproteinsignale.

In-vitro-Kinase-Assay zur Bestimmung der IC50

Dieses Protokoll beschreibt eine Methode zur Bestimmung der IC50-Werte von AKTi-1/2 gegen
gereinigte Akt-Isoformen unter Verwendung eines nicht-radioaktiven, ELISA-basierten Assays.
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Arbeitsablauf fur den In-vitro-Kinase-Assay.

Methodik:

» Vorbereitung der Reagenzien: Bereiten Sie Verdunnungsreihen von AKTi-1/2 in Kinase-
Assay-Puffer vor. Bereiten Sie Losungen von gereinigtem, aktivem Akt-Enzym, einem
spezifischen Substratpeptid (z. B. ein GSK-3-abgeleitetes Peptid) und ATP vor.
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o Vorbereitung der Assay-Platte: Beschichten Sie eine Mikrotiterplatte mit dem Substratpeptid.
Waschen Sie die Wells, um ungebundenes Peptid zu entfernen.

» Start der Kinase-Reaktion: Geben Sie in die Wells nacheinander:
o Die AKTi-1/2-Verdunnungen (oder Vehikel als Kontrolle).
o Das gereinigte Akt-Enzym.
o Starten Sie die Reaktion durch Zugabe von ATP.

 Inkubation: Inkubieren Sie die Platte bei 30°C flr eine definierte Zeit (z. B. 60 Minuten), um
die Phosphorylierung des Substrats zu erméglichen.

o Stoppen der Reaktion & Waschen: Stoppen Sie die Reaktion durch Leeren der Wells und
waschen Sie die Platte mehrmals mit Waschpuffer.

e Zugabe des Phospho-spezifischen Antikérpers: Geben Sie einen primaren Antikérper hinzu,
der spezifisch die phosphorylierte Form des Substratpeptids erkennt. Inkubieren Sie fir 60
Minuten bei Raumtemperatur.

e Zugabe des Sekundarantikdrpers: Waschen Sie die Platte und geben Sie einen HRP-
gekoppelten Sekundarantikoérper hinzu. Inkubieren Sie fur 30 Minuten bei Raumtemperatur.

e Zugabe des TMB-Substrats: Waschen Sie die Platte erneut und geben Sie TMB-Substrat in
jedes Well. Warten Sie auf die Farbentwicklung.

o Messung der Absorption: Stoppen Sie die Farbreaktion mit einer Stopplésung und messen
Sie die Absorption bei 450 nm mit einem Plattenlesegerat.

e |C50-Berechnung: Tragen Sie die prozentuale Hemmung gegen den Logarithmus der
Inhibitorkonzentration auf und passen Sie die Daten an eine sigmoide Dosis-Wirkungs-Kurve
an, um den IC50-Wert zu bestimmen.

Fazit

Akt-Inhibitor VIII (AKTi-1/2) ist ein gut charakterisiertes Forschungswerkzeug zur Untersuchung
des PI3K/Akt-Signalwegs. Seine allosterische Wirkungsweise und seine Selektivitat fur Akt1/2
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machen ihn zu einem wertvollen Instrument zur Aufklarung der spezifischen Rollen dieser
Isoformen in Gesundheit und Krankheit. Die in diesem Leitfaden zusammengefassten
guantitativen Daten und detaillierten Protokolle sollen Forschern eine solide Grundlage fur ihre
experimentelle Arbeit bieten und zur weiteren Erforschung von Akt-Inhibitoren als potenzielle
Therapeutika beitragen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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